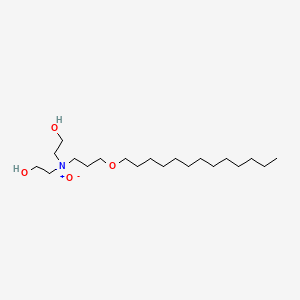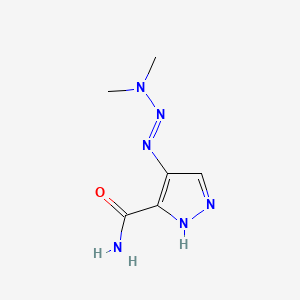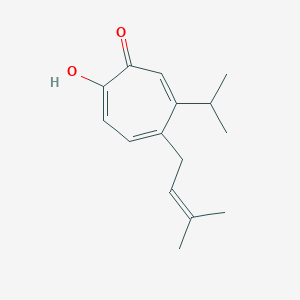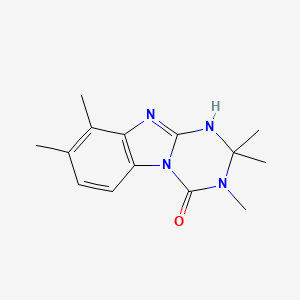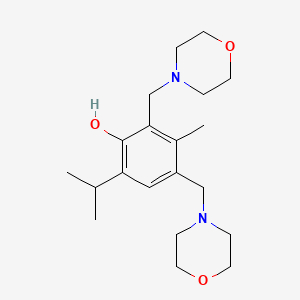
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is an organic compound with the molecular formula C20H32N2O3 This compound is characterized by the presence of isopropyl, methyl, and morpholinylmethyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. The key steps include:
Alkylation: The phenol ring is alkylated with isopropyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-isopropylphenol: Similar in structure but lacks the morpholinylmethyl groups.
2,4-Dimethylphenol: Contains methyl groups but lacks the isopropyl and morpholinylmethyl groups.
Uniqueness
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is unique due to the presence of both isopropyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6624-11-9 |
|---|---|
Fórmula molecular |
C20H32N2O3 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
3-methyl-2,4-bis(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H32N2O3/c1-15(2)18-12-17(13-21-4-8-24-9-5-21)16(3)19(20(18)23)14-22-6-10-25-11-7-22/h12,15,23H,4-11,13-14H2,1-3H3 |
Clave InChI |
PBVYPADTMDCSCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1CN2CCOCC2)C(C)C)O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


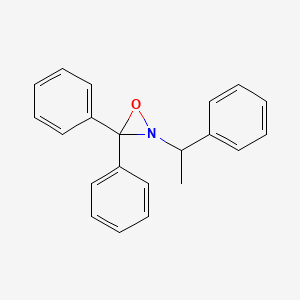
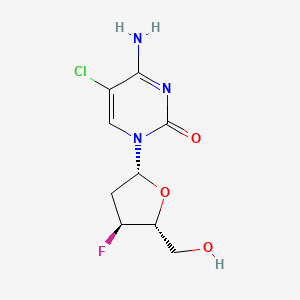
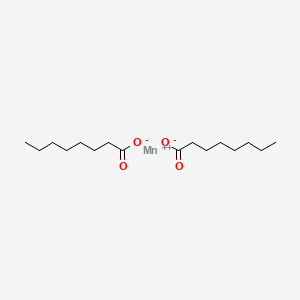
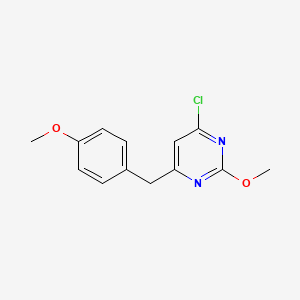
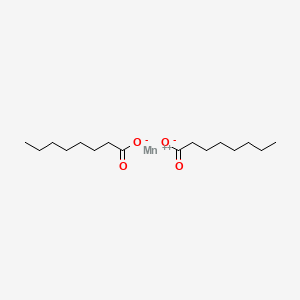
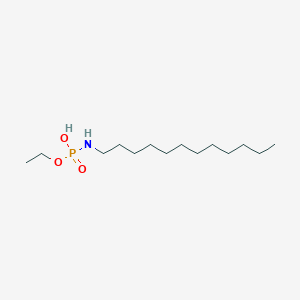
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
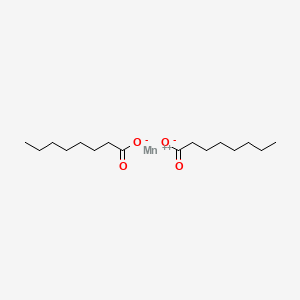
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
